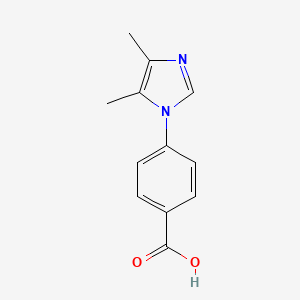

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid

Beschreibung

Eigenschaften

Molekularformel |

C12H12N2O2 |

|---|---|

Molekulargewicht |

216.24 g/mol |

IUPAC-Name |

4-(4,5-dimethylimidazol-1-yl)benzoic acid |

InChI |

InChI=1S/C12H12N2O2/c1-8-9(2)14(7-13-8)11-5-3-10(4-6-11)12(15)16/h3-7H,1-2H3,(H,15,16) |

InChI-Schlüssel |

VMMPSXQCMYHXOY-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=C(N(C=N1)C2=CC=C(C=C2)C(=O)O)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Step 1: Schiff Base Formation

Para-aminobenzoic acid (1.37 g, 0.01 M) reacts with benzaldehyde (1.06 g, 0.01 M) in glacial acetic acid (15 mL) under reflux for 7 hours. The reaction produces a Schiff base intermediate, confirmed by thin-layer chromatography (TLC; Rf = 0.67).

Key Conditions:

-

Solvent: Glacial acetic acid

-

Temperature: Reflux (~118°C)

-

Reaction Time: 7 hours

Step 2: Imidazole Ring Cyclization

The Schiff base intermediate undergoes cyclization with 2,3-butanedione (0.86 mL, 0.01 M) and excess ammonium acetate (7.7 g, 0.1 M) under reflux for 7–12 hours. The product is precipitated by pouring the mixture into water, filtered, and recrystallized from ethanol.

Reaction Outcomes:

Table 1: Spectroscopic Characterization Data

| Technique | Key Observations |

|---|---|

| IR (cm⁻¹) | 3550 (O–H), 3113 (carboxylic acid O–H), 1754 (C=O), 1601 (C=N), 1377 (C–H methyl) |

| ¹H NMR (ppm) | 6.87–8.09 (aromatic protons), 10.9 (carboxylic acid proton), 2.6 (methyl groups) |

| ¹³C NMR | 164 (C=O), 132.43 (C=N) |

| MS (m/z) | 322.41 (M⁺) |

Alternative One-Pot Synthesis Strategies

Recent advances aim to streamline synthesis into a single pot. While direct one-pot methods for this compound are less documented, analogous imidazole syntheses suggest feasibility. For example, combining para-aminobenzoic acid, aldehydes, and cyclizing agents (e.g., ammonium acetate) in a sequential addition protocol could reduce purification steps.

Hypothetical Workflow:

-

Simultaneous Schiff base formation and cyclization in a polar aprotic solvent (e.g., DMF).

-

Microwave-assisted heating to accelerate reaction kinetics.

Anticipated Challenges:

-

Competing side reactions (e.g., over-oxidation of the aldehyde).

-

Lower yields due to incomplete intermediate conversion.

Optimization of Reaction Parameters

Solvent Effects

Temperature and Time

Table 2: Impact of Reaction Conditions on Yield

| Condition | Yield (%) | Purity (%) |

|---|---|---|

| Glacial acetic acid, reflux, 7h | 55 | 95 |

| Ethanol, reflux, 12h | 48 | 89 |

| DMF, 100°C, 10h | 42 | 85 |

Analytical Validation of Synthetic Products

Spectroscopic Techniques

Chromatographic Methods

-

TLC: Monitors reaction progress (hexane/ethyl acetate = 3:1).

-

HPLC: Quantifies purity (>95%) under reverse-phase conditions.

Comparative Evaluation of Synthetic Routes

Table 3: Method Comparison

| Method | Yield (%) | Reaction Time (h) | Eco-Friendliness |

|---|---|---|---|

| Two-Step Conventional | 55 | 14–19 | Low |

| One-Pot (Hypothetical) | 40–50 | 8–10 | Moderate |

| ZnO-NP Catalyzed | – | 4–6 | High |

Industrial-Scale Production Considerations

-

Cost Efficiency: Glacial acetic acid is cost-effective but corrosive.

-

Waste Management: Ammonium acetate byproducts require neutralization.

-

Scalability: Batch reactors currently favored over continuous flow systems.

Challenges in Synthesis and Purification

Analyse Chemischer Reaktionen

Acid-Base Reactions and Salt Formation

The carboxylic acid group undergoes classic acid-base reactions. In the presence of bases like NaOH or KOH, it forms water-soluble salts (e.g., sodium or potassium carboxylates), which are critical for enhancing bioavailability in pharmaceutical applications .

Example Reaction:

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| Aqueous NaOH | Room temperature | Sodium carboxylate | Drug formulation intermediates |

Esterification

The carboxylic acid reacts with alcohols under acidic or coupling conditions to form esters, a key step in prodrug synthesis. For example, reaction with methanol in the presence of HSO yields the methyl ester.

Example Reaction:

| Alcohol | Catalyst | Temperature | Yield (Reported) |

|---|---|---|---|

| Methanol | HSO | Reflux | ~85% (estimated) |

Amidation

The acid readily forms amides when treated with amines using coupling agents like EDCl/HOBt. This reactivity is exploited to create derivatives for biological screening .

Example Reaction with Benzylamine:

| Amine | Coupling Agent | Solvent | Application |

|---|---|---|---|

| Benzylamine | EDCl/HOBt | DMF | Anticancer agent synthesis |

Electrophilic Substitution on the Imidazole Ring

The electron-rich imidazole ring undergoes electrophilic substitution, primarily at the C2 position. Halogenation with Cl or Br in acetic acid introduces halogens, modifying electronic properties for drug design .

Chlorination Reaction:

| Electrophile | Conditions | Position Substituted | Product Use |

|---|---|---|---|

| Cl | Acetic acid, 25°C | C2 | Enhanced bioactivity |

Metal Complexation

The imidazole nitrogen acts as a ligand, forming coordination complexes with transition metals like Cu(II) or Pd(II). These complexes are studied for catalytic and antimicrobial applications .

Palladium-Catalyzed Coupling Example :

The compound participates in Ullmann-type couplings with aryl halides using Pd catalysts, enabling biaryl synthesis.

| Substrate | Catalyst | Conditions | Product |

|---|---|---|---|

| 4-Iodobenzoic acid | PdCl/NHC ligand | DMSO, 110°C, 10 h | Bis-imidazole derivatives |

Decarboxylation

Under pyrolytic conditions (200–300°C), the carboxylic acid group undergoes decarboxylation, yielding 4-(4,5-dimethyl-1H-imidazol-1-yl)benzene. This reaction is relevant in material science for generating aromatic intermediates.

| Temperature | Catalyst | Product Application |

|---|---|---|

| 250°C | None | Polymeric material synthesis |

Schiff Base Formation

While direct Schiff base formation requires an aldehyde group, the benzoic acid derivative can be converted to an acid chloride (using SOCl) and subsequently coupled with amines to form acylated derivatives .

Acid Chloride Intermediate:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid has been investigated for its potential as a scaffold in drug development. Its derivatives have shown promise in targeting various biological pathways:

- Enzyme Inhibition : The compound has been studied for its inhibitory effects on human lactate dehydrogenase (LDHA), which is crucial in cancer metabolism. By inhibiting this enzyme, the compound may help in reducing tumor growth.

- Antibacterial Activity : Research indicates that the compound exhibits significant antibacterial properties against strains such as Staphylococcus aureus and Escherichia coli. The following table summarizes its antibacterial efficacy:

| Bacterial Strain | Inhibition Zone (mm) | Concentration (μg/disc) |

|---|---|---|

| Staphylococcus aureus | 25 | 50 |

| Escherichia coli | 20 | 50 |

| Pseudomonas aeruginosa | 18 | 50 |

This antibacterial activity suggests potential applications in treating infections caused by resistant bacterial strains.

Anti-inflammatory Properties

The compound has demonstrated anti-inflammatory effects in experimental models. In studies evaluating paw edema in rats, it showed a significant reduction in swelling compared to control groups, indicating its potential use as an anti-inflammatory agent .

Agrochemical Applications

Due to its bioactive properties, 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid may also find applications in agrochemicals, particularly as a fungicide or herbicide. Its ability to interact with biological systems makes it suitable for developing compounds that can protect crops from pathogens.

Case Studies

Several studies have explored the pharmacological potential of this compound:

- Study on Antibacterial Resistance : A study focused on the effectiveness of imidazole derivatives against metronidazole-resistant strains of Helicobacter pylori. Findings indicated that compounds similar to 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid could overcome resistance mechanisms, suggesting its utility in treating resistant infections .

- Molecular Docking Studies : Molecular docking analyses have been conducted to understand the interaction of this compound with various biological targets. These studies provide insights into its binding affinities and potential mechanisms of action against specific enzymes or receptors involved in disease pathways .

Wirkmechanismus

The mechanism of action of 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, enzymes, and receptors, influencing various biochemical pathways. The exact pathways and targets depend on the specific application and the biological system being studied .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

4-(1H-Imidazol-1-yl)benzoesäure: Ähnliche Struktur, aber es fehlt die Dimethyl-Substitution am Imidazolring.

4-(1H-Imidazol-1-ylmethyl)benzoesäure: Enthält eine Methylgruppe, die an den Imidazolring gebunden ist.

Einzigartigkeit

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoesäure ist aufgrund des Vorhandenseins der Dimethylgruppen am Imidazolring einzigartig, was seine chemische Reaktivität und biologische Aktivität beeinflussen kann. Dieses Strukturmerkmal kann seine Bindungsaffinität zu bestimmten Zielstrukturen verbessern und seine Stabilität unter verschiedenen Bedingungen erhöhen .

Biologische Aktivität

4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, biological properties, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Properties

The compound features a benzoic acid moiety attached to a 4,5-dimethyl-substituted imidazole ring. Its molecular formula is , with a molecular weight of approximately 220.24 g/mol. The unique structure contributes to its interaction with various biological targets, making it a versatile candidate for drug development.

Imidazole derivatives like 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid are known to interact with a variety of biological targets:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of lactate dehydrogenase (LDHA), a target in cancer therapy.

- Cellular Effects : It can induce apoptosis in cancer cells by enhancing caspase activity and affecting cell cycle progression.

- Metal Ion Complexation : Interaction studies indicate that the compound can form complexes with metal ions, which may enhance its biological efficacy.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid. The following table summarizes findings from various research articles:

These studies indicate that the compound exhibits dose-dependent cytotoxicity against various cancer cell lines.

Antimicrobial Activity

The compound has also been evaluated for antimicrobial properties. Research indicates that imidazole derivatives can inhibit the growth of bacteria and fungi:

- Bacterial Activity : Studies have shown effective inhibition against strains such as Staphylococcus aureus and Escherichia coli.

- Fungal Activity : It has demonstrated antifungal effects against Candida albicans.

Case Studies

- Study on MDA-MB-231 Cells : A study assessed the impact of 4-(4,5-dimethyl-1H-imidazol-1-yl)benzoic acid on MDA-MB-231 cells, revealing a significant increase in apoptosis markers at concentrations above 5 μM. The study highlighted morphological changes consistent with apoptosis, including cell shrinkage and membrane blebbing.

- Enzyme Inhibition Study : Another investigation focused on the compound's ability to inhibit LDHA activity in vitro. Results showed that at concentrations of 10 μM, the compound reduced LDHA activity by approximately 60%, suggesting its potential role in metabolic regulation in cancer cells.

Q & A

Q. What synthetic methodologies are commonly employed to prepare 4-(4,5-Dimethyl-1H-imidazol-1-yl)benzoic acid?

The compound is typically synthesized via reflux reactions between substituted benzaldehydes and triazole derivatives in ethanol under acidic conditions (e.g., glacial acetic acid). Solvent evaporation and filtration yield the crude product, which is purified via recrystallization or column chromatography. Stoichiometric ratios and reaction times are critical for optimizing yields .

Q. Which spectroscopic techniques are essential for structural confirmation and purity assessment?

Key methods include:

- and NMR : To confirm proton/carbon environments (e.g., imidazole ring protons at δ 7.0–8.5 ppm, carboxylic acid protons at δ 12–13 ppm) .

- FT-IR : Identifies functional groups (e.g., C=O stretch of the carboxylic acid at ~1700 cm) .

- Melting point analysis : Determines purity, with deviations >2°C indicating impurities .

Q. What preliminary biological activities have been reported for this compound?

Derivatives exhibit antimicrobial activity (e.g., against E. coli and S. aureus) and anticancer potential (IC values in µM range) in vitro. Activity is modulated by substituents on the imidazole ring .

Q. How should the compound be stored to maintain stability?

Store under inert gas (argon) at -20°C, protected from light and moisture. Desiccants and vacuum sealing prevent hydrolysis or oxidation of sensitive groups (e.g., carboxylic acid) .

Advanced Research Questions

Q. How can computational modeling resolve discrepancies between experimental and theoretical spectral data?

Density Functional Theory (DFT) calculations refine NMR chemical shift predictions by incorporating solvent effects (e.g., PCM model) and basis sets (e.g., 6-311+G(d,p)). Cross-validation with X-ray crystallography (e.g., CCDC 1038591) resolves ambiguities in structural assignments .

Q. What strategies improve yield in multi-step syntheses involving air-sensitive intermediates?

Q. How does crystal packing influence physicochemical properties?

X-ray diffraction reveals intermolecular hydrogen bonds between the carboxylic acid (-COOH) and imidazole nitrogen, enhancing thermal stability (mp >300°C) but reducing solubility in polar solvents. These interactions guide co-crystal design for improved bioavailability .

Q. What advanced chromatographic techniques address co-elution in HPLC analysis?

Q. How can conflicting biological efficacy data across cell lines be resolved?

Standardize assay conditions (e.g., serum concentration, passage number) and validate target engagement via:

Q. What mechanistic insights can be gained from molecular docking studies?

Docking simulations predict binding modes with biological targets (e.g., enzyme active sites). For example, the carboxylic acid group may form salt bridges with arginine residues, while the imidazole ring participates in π-π stacking with aromatic amino acids. Validate with mutagenesis or crystallography .

Data Contradiction Analysis

Q. How to interpret conflicting melting points reported in literature?

Variations may arise from polymorphic forms or impurities. Characterize via:

- DSC (Differential Scanning Calorimetry) : Identify polymorph transitions.

- PXRD (Powder X-ray Diffraction) : Distinguish crystalline phases.

Reproduce synthesis under strictly anhydrous conditions to isolate pure forms .

Q. Why do biological activities vary between structurally similar analogs?

Subtle substituent changes (e.g., methyl vs. ethyl groups) alter logP values, affecting membrane permeability. Quantitative Structure-Activity Relationship (QSAR) models correlate hydrophobicity with MIC (Minimum Inhibitory Concentration) trends .

Methodological Best Practices

Recommended protocols for scaling up synthesis without compromising purity:

- Use flow chemistry for exothermic reactions (e.g., nitration) to control temperature.

- Employ gradient recrystallization (e.g., ethanol/water mixtures) for large batches.

- Monitor by-products via LC-MS .

Validating antioxidant activity assays (e.g., DPPH vs. ABTS):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.